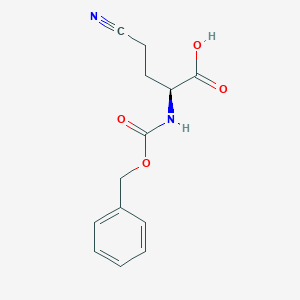
N-(Benzyloxycarbonyl)-5-nitrilo-norvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Benzyloxycarbonyl)-5-nitrilo-norvaline: is a synthetic amino acid derivative characterized by its unique chemical structure, which includes a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of norvaline, along with a nitrilo group. This compound is primarily used in organic synthesis and peptide chemistry due to its ability to protect amino groups during chemical reactions.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of norvaline with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of 0°C to room temperature.
Industrial Production Methods:
On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity.
Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitrilo group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrilo group can be reduced to form an amine.
Substitution: The benzyloxycarbonyl group can be removed using hydrogenation or other deprotection methods.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromic acid.
Reduction: Typical reagents are lithium aluminum hydride or catalytic hydrogenation.
Substitution: Hydrogen gas and palladium on carbon (Pd/C) are often used for deprotection.
Major Products Formed:
Oxidation products include norvaline derivatives with carboxylic acid functionalities.
Reduction products include norvaline derivatives with free amine groups.
Substitution products include unprotected norvaline.
Chemistry:
Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Employed in the synthesis of complex organic molecules and natural products.
Biology:
Utilized in the study of enzyme mechanisms and inhibition.
Applied in the design of peptide-based drugs and biomolecules.
Medicine:
Investigated for its potential use in drug delivery systems.
Explored for its role in the development of therapeutic peptides.
Industry:
Employed in the production of biologically active compounds.
Used in the manufacturing of pharmaceuticals and fine chemicals.
作用机制
The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The benzyloxycarbonyl group acts as a temporary shield, preventing unwanted reactions with other functional groups. Once the desired reactions are complete, the protecting group can be removed under specific conditions, revealing the free amino group.
Molecular Targets and Pathways:
The compound interacts with enzymes and other biomolecules that recognize amino groups.
It is involved in pathways related to peptide bond formation and modification.
相似化合物的比较
N-tert-butoxycarbonyl (Boc)-norvaline: Another common protecting group used in peptide synthesis.
N-benzyloxycarbonyl (Cbz)-valine: Similar to the compound but with valine instead of norvaline.
Uniqueness:
N-(Benzyloxycarbonyl)-5-nitrilo-norvaline is unique due to its nitrilo group, which provides additional reactivity and versatility compared to other protecting groups.
Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry.
属性
IUPAC Name |
(2S)-4-cyano-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7,9H2,(H,15,18)(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZHTZSSDTXKME-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
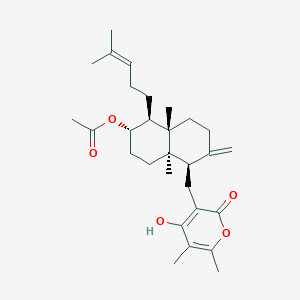
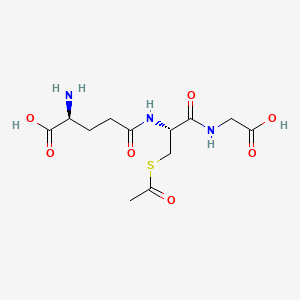
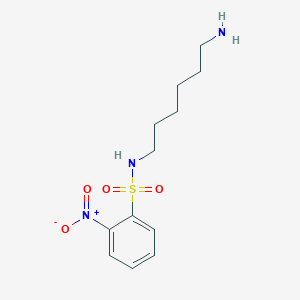
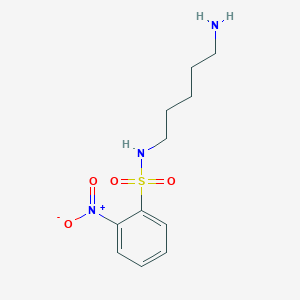
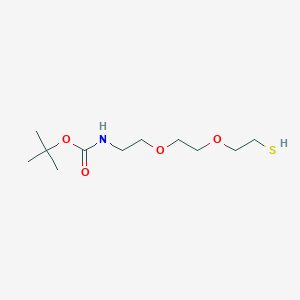

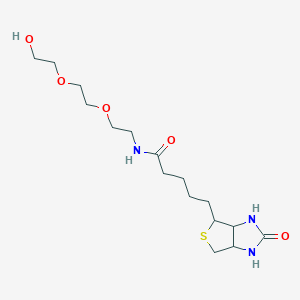
![O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol](/img/structure/B7840605.png)
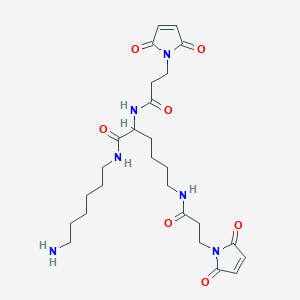
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B7840614.png)
![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7840635.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid](/img/structure/B7840640.png)
![tert-butyl N-[1-(3-aminophenyl)sulfonylpiperidin-4-yl]carbamate](/img/structure/B7840642.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B7840643.png)
